1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a difluorophenyl group, a triazinyl group with dimethylamino and methoxy substituents, and a urea moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is the reaction of 2,6-difluorobenzene with an appropriate reagent to introduce the urea functionality. Subsequent steps involve the formation of the triazinyl group and the attachment of the dimethylamino and methoxy substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the difluorophenyl group makes it particularly reactive in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitro-substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanone: A related compound with a similar difluorophenyl group but lacking the triazinyl and urea functionalities.
3-(4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea: A compound with the triazinyl and urea groups but without the difluorophenyl group.
Uniqueness: 1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is unique due to the combination of its difluorophenyl group with the triazinyl and urea functionalities, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-22(2)12-18-10(19-14(21-12)24-3)7-17-13(23)20-11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H2,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFHZUDBMMYVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC=C2F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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